4-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline typically involves aromatic nucleophilic substitution reactions. One common method includes the reaction of this compound-1-amine with various amines and triazole-2-thiol . The reaction conditions often involve refluxing in suitable solvents and the use of catalysts to facilitate the substitution process .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
4-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in aromatic nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines and thiols.
Oxidation and Reduction:
Cyclization Reactions: The compound can form various cyclic derivatives through reactions with different reagents, enhancing its biological activity.
Common reagents used in these reactions include thiourea, sodium hydroxide, and hydrochloric acid . The major products formed from these reactions are often derivatives with enhanced biological properties, such as increased antiviral or antimicrobial activity .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline exerts its effects is primarily through DNA intercalation and inhibition of key enzymes. The compound’s structure allows it to insert between DNA base pairs, disrupting the DNA replication process and leading to cell death . Additionally, it may inhibit specific enzymes involved in viral replication and bacterial cell wall synthesis, contributing to its antiviral and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline can be compared with other triazoloquinoxaline derivatives, such as:
1-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Similar in structure but with different substituents, leading to variations in biological activity.
4-Chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Another derivative with a different substitution pattern, affecting its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C10H7ClN4 |
---|---|
Molekulargewicht |
218.64 g/mol |
IUPAC-Name |
4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline |
InChI |
InChI=1S/C10H7ClN4/c1-6-2-3-7-8(4-6)15-5-12-14-10(15)9(11)13-7/h2-5H,1H3 |
InChI-Schlüssel |
PREVWXCYQSQVIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(C3=NN=CN23)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.